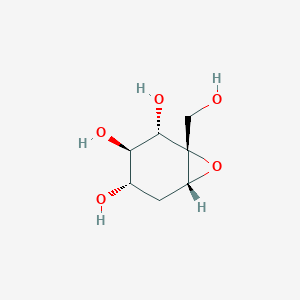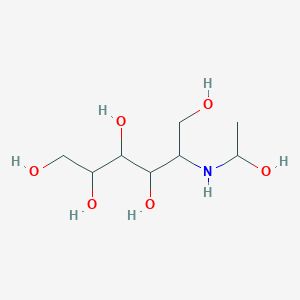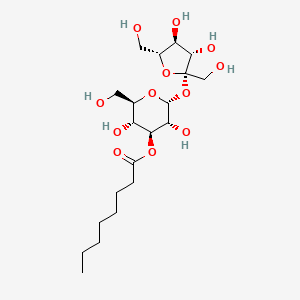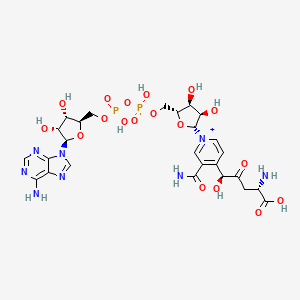
Nicotinamide-adenine-dinucleotide-5-hydroxy-4-oxonorvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline is a small molecule with the chemical formula C26H35N8O18P2 and a molecular weight of 809.55 g/mol . This compound is a derivative of nicotinamide adenine dinucleotide, a coenzyme found in all living cells, playing a crucial role in redox reactions . The addition of the 5-hydroxy-4-oxonorvaline moiety introduces unique properties to the molecule, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline involves multiple steps, starting with the preparation of nicotinamide adenine dinucleotide. The 5-hydroxy-4-oxonorvaline moiety is then introduced through a series of chemical reactions, including protection and deprotection steps, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product . The process may also include purification steps such as chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Scientific Research Applications
Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline involves its role as a coenzyme in redox reactions. It participates in electron transfer processes, facilitating the conversion of substrates to products in various metabolic pathways . The compound interacts with specific enzymes and molecular targets, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide (NAD): A coenzyme involved in redox reactions, similar to Nicotinamide-Adenine-Dinucleotide-5-Hydroxy-4-Oxonorvaline but without the 5-hydroxy-4-oxonorvaline moiety.
Nicotinamide Mononucleotide (NMN): A precursor to NAD, involved in similar metabolic pathways.
Nicotinamide Riboside (NR): Another NAD precursor with potential therapeutic applications.
Uniqueness: this compound is unique due to the presence of the 5-hydroxy-4-oxonorvaline moiety, which imparts distinct chemical and biological properties . This modification enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H35N8O18P2+ |
|---|---|
Molecular Weight |
809.5 g/mol |
IUPAC Name |
(2S,5S)-2-amino-5-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-carbamoylpyridin-1-ium-4-yl]-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C26H34N8O18P2/c27-11(26(42)43)3-12(35)16(36)9-1-2-33(4-10(9)22(29)41)24-19(39)17(37)13(50-24)5-48-53(44,45)52-54(46,47)49-6-14-18(38)20(40)25(51-14)34-8-32-15-21(28)30-7-31-23(15)34/h1-2,4,7-8,11,13-14,16-20,24-25,36-40H,3,5-6,27H2,(H6-,28,29,30,31,41,42,43,44,45,46,47)/p+1/t11-,13+,14+,16-,17+,18+,19+,20+,24+,25+/m0/s1 |
InChI Key |
RSVNLFPFYXGAGU-GIBQRGJUSA-O |
Isomeric SMILES |
C1=C[N+](=CC(=C1[C@@H](C(=O)C[C@@H](C(=O)O)N)O)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1=C[N+](=CC(=C1C(C(=O)CC(C(=O)O)N)O)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


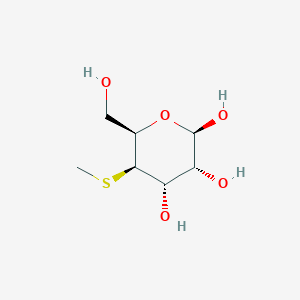
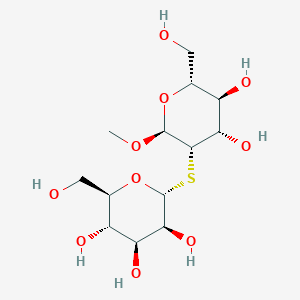

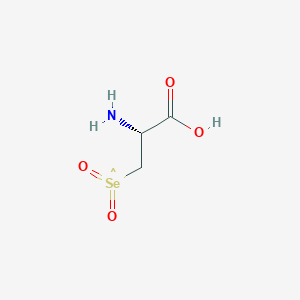

![S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
![2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid](/img/structure/B10778054.png)
![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
![{[(2,2-Dihydroxy-ethyl)-(2,3,4,5-tetrahydroxy-6-phosphonooxy-hexyl)-amino]-methyl}-phosphonic acid](/img/structure/B10778066.png)
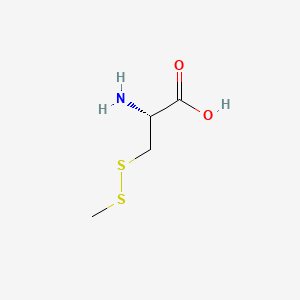
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)
